Led ovm myotropic peptide
Description
Historical Context of Invertebrate Neuropeptide Discovery
The study of invertebrate neuropeptides has a rich history, dating back several decades with the initial discovery of neurosecretory cells in insects. annualreviews.org Berta Scharrer's work on the cockroach Leucophaea maderae was foundational in identifying these specialized neurons that produce and secrete peptides. A landmark achievement in this field was the structural determination of the first insect neuropeptide, proctolin (B33934), by Starratt and Brown. frontiersin.org This pentapeptide was initially identified through its ability to modulate muscle contractions, a function that would lead to the discovery of a large class of similar molecules known as myotropic peptides. frontiersin.orgacs.org
Early research distinguished between two groups of invertebrate neuropeptides: "native" peptides, which were isolated and identified based on their biological activity in invertebrate systems, and "naturalized" peptides, which were identified using antibodies developed against known vertebrate peptides. annualreviews.org The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has since revolutionized the field, enabling the identification and sequencing of a multitude of neuropeptides from various insect species. nih.govnih.govoup.comresearchgate.net This has led to the realization that insects possess a complex and extensive array of peptide signaling molecules. nih.gov
General Significance of Myotropic Peptides in Insect Physiological Regulation
Myotropic peptides are a diverse group of neuropeptides primarily characterized by their ability to stimulate or inhibit muscle contractions. acs.orgnih.gov In insects, they are crucial regulators of visceral muscle activity, influencing the function of the gut, heart, and reproductive organs. kuleuven.benih.govnih.gov
The physiological roles of myotropic peptides are pleiotropic, meaning a single peptide can have multiple functions. kuleuven.benih.gov Their activities include:
Gut Motility: Peptides like kinins and allatostatins regulate contractions of the alimentary canal, which is essential for food processing and nutrient absorption. kuleuven.be
Reproduction: Myotropic peptides play a vital role in the reproductive system. They control the contractions of the oviduct and male accessory glands, facilitating the transport of eggs and sperm. nih.govnih.govnih.govresearchgate.net
Cardiovascular Regulation: Many myotropic peptides, such as FMRFamide-like peptides (FaLPs) and proctolin, modulate heart rate and rhythm. ijbs.comnih.gov
The specificity of these peptides can be remarkable. For instance, some peptides show a significantly higher potency on the oviduct compared to the hindgut, suggesting a specialized function. nih.gov The discovery of numerous myotropic factors, often within a single insect species, highlights the complexity and fine-tuned nature of physiological control exerted by these molecules. nih.gov
Initial Discovery and Identification of Led OVM Myotropic Peptide
This compound was first isolated and identified from the Colorado potato beetle, Leptinotarsa decemlineata. nih.govoup.comresearchgate.net The discovery was the result of a systematic search for novel myotropic factors using high-performance liquid chromatography (HPLC) to separate compounds from an extract of 10,000 adult beetle heads. nih.govresearchgate.net
The fractions obtained from the HPLC separation were tested for biological activity using a bioassay that measured their ability to stimulate contractions of the isolated oviduct of Leptinotarsa. nih.gov One of the isolated fractions demonstrated potent stimulatory activity on the oviducts of both Leptinotarsa decemlineata and the locust Locusta migratoria. nih.govresearchgate.net
Further analysis using gas-phase sequencing revealed the primary structure of this novel peptide. nih.govresearchgate.net To confirm the structure, candidate peptides in both the amide and acid forms were synthesized and their activity was compared to the native peptide. nih.gov This process confirmed the primary structure as Ile-Ala-Tyr-Lys-Pro-Glu-NH2. nih.govresearchgate.net The peptide was named Led OVM, derived from Le ptinotarsa d ecemlineataOV iductal M otility stimulating peptide. nih.gov It was noted to have a molecular weight of 720 Da and did not show significant sequence homology with any known vertebrate or invertebrate peptides at the time of its discovery. nih.govresearchgate.net
Compound Information
Structure
2D Structure
Properties
CAS No. |
133337-28-7 |
|---|---|
Molecular Formula |
C35H55N7O9 |
Molecular Weight |
717.9 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S)-1-[(2R,5S)-2-(4-aminobutyl)-5-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-6-(4-hydroxyphenyl)-4-oxohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H55N7O9/c1-4-20(2)30(37)34(50)39-21(3)32(48)41-26(18-22-10-12-24(43)13-11-22)28(44)19-23(8-5-6-16-36)35(51)42-17-7-9-27(42)33(49)40-25(31(38)47)14-15-29(45)46/h10-13,20-21,23,25-27,30,43H,4-9,14-19,36-37H2,1-3H3,(H2,38,47)(H,39,50)(H,40,49)(H,41,48)(H,45,46)/t20-,21-,23+,25-,26-,27-,30-/m0/s1 |
InChI Key |
ALNCZRMTUBDEQO-IPZYUVHXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N)N |
Other CAS No. |
133337-28-7 |
Synonyms |
Ile-Ala-Tyr-Lys-Pro-Glu-NH2 Led OVM Led OVM myotropic peptide |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Characterization of Led Ovm Myotropic Peptide
High-Resolution Chromatographic Separation Techniques
The initial challenge in studying naturally occurring peptides like Led-OVM is their purification from a complex biological extract, which contains a multitude of other proteins and peptides. nih.gov High-resolution chromatographic techniques are indispensable for achieving the requisite purity for structural analysis.
Optimized High-Performance Liquid Chromatography (HPLC) for Peptide Isolation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for purifying peptides such as Led-OVM. nih.govbachem.comhplc.eu This method separates molecules based on their hydrophobicity. The original isolation of Led-OVM from an extract of 10,000 beetle heads was accomplished using HPLC. nih.govresearchgate.net
In a typical RP-HPLC protocol for insect neuropeptides, a crude or partially purified peptide extract is loaded onto a column packed with a non-polar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains. oup.combachem.com The peptides are then eluted by a gradient of increasing organic solvent concentration, typically acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govhplc.eumnhn.fr The TFA masks the charges on the peptides, enhancing their hydrophobic character and improving separation. jove.com Peptides are detected as they elute from the column by monitoring UV absorbance, usually at 210-220 nm, which corresponds to the absorption of the peptide backbone. bachem.com
Table of Typical RP-HPLC Parameters for Insect Neuropeptide Purification
| Parameter | Typical Specification |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) nih.gov |
| Stationary Phase (Column) | C18 (Octadecylsilane) bonded silica, wide-pore (e.g., 300 Å) nih.govhplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water mnhn.fr |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) bachem.commnhn.fr |
| Elution | Linear gradient of increasing Mobile Phase B concentration mnhn.frnih.gov |
| Flow Rate | Analytical: 0.5-1.5 mL/min; Narrow-bore: <0.5 mL/min hplc.eunih.gov |
| Detection | UV Absorbance at 214 nm or 220 nm bachem.commnhn.fr |
Fractionation and Purification Strategies
The purification of a single peptide to homogeneity from a biological source is rarely achieved in a single step. A multi-step strategy is employed, often involving several sequential HPLC runs with different separation principles or conditions to remove impurities. nih.govnih.govnih.gov
The process begins with the extraction of peptides from the source tissue, such as the brains or heads of Leptinotarsa decemlineata, using a solvent like methanol (B129727) or an acidified aqueous solution. nih.govoup.com This crude extract may first be subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the peptides and remove highly polar and non-polar contaminants. nih.govnih.gov
This partially purified mixture is then subjected to several rounds of RP-HPLC. nih.govnih.gov To enhance separation, subsequent chromatographic steps can utilize columns with different properties (e.g., C4 or diphenyl instead of C18) or different mobile phase conditions (e.g., a different ion-pairing agent or pH). nih.gov Throughout this process, the collected fractions are tested for their biological activity (e.g., myotropic effects on an isolated oviduct) to track the target peptide. mnhn.frresearchgate.net Only the active fractions are carried forward to the next purification step, ensuring that the final product is a single, biologically active peptide. nih.gov
Comprehensive Structural Elucidation Approaches
Once the Led-OVM-myotropic peptide is purified, its chemical structure must be determined. This involves a combination of techniques to ascertain the amino acid sequence (primary structure) and the peptide's three-dimensional shape (secondary and tertiary structure).
Gas-Phase Sequencing and Microsequencing Methodologies
The primary structure of the Led-OVM peptide was originally determined using automated gas-phase Edman degradation. nih.govresearchgate.netpnas.org This classical protein sequencing method allows for the stepwise determination of the amino acid sequence from the N-terminus of a peptide. i-med.ac.atwikipedia.org The process involves three key steps per cycle:
Coupling: The free N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide. i-med.ac.at
Cleavage: Under acidic conditions (using anhydrous TFA), the N-terminal PTC-amino acid is cleaved from the peptide chain as a thiazolinone derivative, leaving the rest of the peptide intact. i-med.ac.at
Conversion and Identification: The unstable thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid, which is then identified using HPLC by comparing its retention time to known standards. i-med.ac.atspringernature.com
This cycle is repeated to identify the subsequent amino acids in the sequence. Modern sequencers are highly automated and can determine the sequence of picomole quantities of a peptide, making this method a cornerstone of microsequencing. springernature.compnas.org
Advanced Mass Spectrometry (MS) Techniques for Peptide Confirmation
Modern structural proteomics relies heavily on mass spectrometry to complement and confirm the results from Edman degradation. prottech.commtoz-biolabs.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique to accurately determine the molecular weight of the purified peptide. oup.comedpsciences.org The experimentally measured mass can be compared to the theoretical mass calculated from the sequence proposed by Edman degradation, providing a crucial verification step.
Tandem mass spectrometry (MS/MS) provides even more detailed structural information. nih.govhawaii.edu In this technique, the purified peptide is ionized and selected in the mass spectrometer, and then fragmented by collision-induced dissociation (CID). hawaii.edu This fragmentation primarily occurs at the peptide bonds, generating a series of predictable fragment ions, mainly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.netnih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide or the confirmation of a known sequence. nih.govlcms.cz
Theoretical MS/MS Fragmentation Pattern for Led-OVM-Myotropic Peptide (Ile-Ala-Tyr-Lys-Pro-Glu-NH₂) (Monoisotopic Masses)
| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |
|---|---|---|---|
| 1 | Ile | 114.0913 | 721.4121 |
| 2 | Ala | 185.1284 | 607.3208 |
| 3 | Tyr | 348.1870 | 536.2837 |
| 4 | Lys | 476.2819 | 373.2251 |
| 5 | Pro | 573.3347 | 245.1302 |
| 6 | Glu-NH₂ | 702.3772 | 148.0774 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
While sequencing reveals the linear arrangement of amino acids, understanding a peptide's biological function often requires knowledge of its three-dimensional structure in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose. mdpi.comnih.gov For a peptide like Led-OVM, two-dimensional (2D) NMR experiments would be employed to determine its solution conformation. acs.orgnih.gov
The process begins with the complete assignment of all proton (¹H) resonances in the peptide using experiments like Total Correlation Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY). nih.govresearchgate.net Once assigned, Nuclear Overhauser Effect Spectroscopy (NOESY) is used. This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of their position in the sequence. d-nb.info The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons.
The collection of these distance restraints, along with dihedral angle restraints derived from coupling constants, is used as input for molecular dynamics and distance-geometry calculations. nih.govmdpi.com These computational methods generate an ensemble of 3D structures that are consistent with the experimental NMR data, providing a detailed picture of the peptide's conformational preferences in a solution environment, which is believed to reflect its biologically active state. mdpi.comrcsb.org
Physiological Functions and Biological Activities of Led Ovm Myotropic Peptide in Insect Systems
Detailed Analysis of Reproductive Organ Motility Modulation
The primary and most well-documented function of the Led-OVM myotropic peptide is its potent stimulatory effect on the contractile activity of female reproductive organs, particularly the oviducts. This action is crucial for the process of oviposition, facilitating the movement of eggs along the reproductive tract.
The Led-OVM myotropic peptide was first isolated and identified from the Colorado potato beetle, Leptinotarsa decemlineata. nih.gov In this species, the peptide exhibits a pronounced myotropic (muscle-stimulating) effect on the oviducts. nih.gov In vitro studies have demonstrated that the application of Led-OVM to isolated oviduct preparations from L. decemlineata leads to a significant increase in the frequency and amplitude of spontaneous contractions. nih.govbac-lac.gc.ca This direct stimulation of the oviductal musculature underscores the peptide's integral role in the reproductive physiology of this beetle. The peptide is considered an allatotropin-related peptide, a family of peptides known for their diverse physiological roles, including the regulation of juvenile hormone synthesis and myotropic activity. bac-lac.gc.ca
The myotropic activity of the Led-OVM peptide is not restricted to Leptinotarsa decemlineata. Research has shown that it also stimulates the contractions of the oviduct in the migratory locust, Locusta migratoria. nih.gov This cross-species activity suggests a conserved mechanism of action and receptor recognition across different insect orders.
A related peptide, Lom-AG-myotropin, isolated from the male accessory glands of Locusta migratoria, exhibits a remarkably specific and potent effect on the oviduct. nih.gov Studies on this peptide revealed that its stimulatory activity is approximately 1000 times greater on the oviduct than on the hindgut in both Locusta migratoria and the cockroach Leucophaea maderae. nih.gov This pronounced specificity for the oviduct highlights the targeted nature of these myotropic peptides in reproductive functions. While direct quantitative comparisons for Led-OVM are not as extensively documented, the qualitative evidence points to a similar preferential action on reproductive tissues. bac-lac.gc.ca
| Feature | Leptinotarsa decemlineata (Led-OVM) | Locusta migratoria (Lom-AG-myotropin) |
| Primary Target Tissue | Oviduct | Oviduct |
| Observed Effect | Stimulation of Contractions | Stimulation of Contractions |
| Comparative Activity | Preferential stimulation of oviducts over hindguts. bac-lac.gc.ca | ~1000-fold higher activity on oviducts compared to hindguts. nih.gov |
| Cross-Reactivity | Active on Locusta migratoria oviducts. nih.gov | Active on Leucophaea maderae oviducts. nih.gov |
The myotropic effects of Led-OVM and related peptides are typically characterized using in vitro organ bath assays. In these experiments, isolated tissues, such as the oviduct, are suspended in a physiological saline solution, and the peptide is added to the bath. The resulting changes in muscle tension and contraction frequency are then recorded, providing a direct measure of the peptide's activity. nih.govnih.gov
While specific electrophysiological recordings for Led-OVM are not extensively detailed in the available literature, the general mechanism for myotropic peptides in insects involves interaction with G-protein coupled receptors (GPCRs) on the surface of muscle cells. frontiersin.orgkuleuven.bepnas.org This interaction initiates an intracellular signaling cascade that leads to an increase in the intracellular calcium concentration. nih.govphysiology.org The influx of extracellular calcium is a critical step in triggering muscle contraction. nih.govphysiology.org Studies on other insect myotropic peptides, such as proctolin (B33934), have shown that they can induce both an immediate influx of extracellular calcium and the release of calcium from intracellular stores, leading to a sustained contractile response. nih.govresearchgate.netcapes.gov.br It is highly probable that Led-OVM operates through a similar mechanism to exert its myotropic effects on the oviduct.
| Parameter | General Mechanism for Myotropic Peptides |
| Receptor Type | G-protein coupled receptor (GPCR) frontiersin.orgkuleuven.bepnas.org |
| Second Messenger | Inositol (B14025) trisphosphate (IP3) and Diacylglycerol (DAG) leading to increased intracellular Ca2+ kuleuven.be |
| Primary Ion Channel | Voltage-gated and/or ligand-gated Calcium (Ca2+) channels nih.govphysiology.org |
| Effect on Muscle Cell | Depolarization and increased frequency of action potentials, leading to contraction. |
Comparative Effects on Oviducts of Other Insect Species, e.g., Locusta migratoria
Exploration of Potential Myotropic Effects on Non-Reproductive Tissues
While the primary role of Led-OVM appears to be in reproduction, there is evidence to suggest that it, and other allatotropin-related peptides, may have broader myotropic functions.
As an allatotropin-related peptide, Led-OVM is part of a family of neuropeptides that have been shown to influence gut motility in various insect species. bac-lac.gc.ca However, the effect of Led-OVM on the digestive tract appears to be significantly less pronounced than its effect on the oviduct. Research indicates a preferential myostimulatory effect on the female oviducts compared to the hindguts in both Leptinotarsa decemlineata and Leucophaea maderae. bac-lac.gc.ca This suggests that while Led-OVM may have some capacity to modulate gut contractions, this is not its primary physiological role. The significantly higher potency of related peptides on the oviduct further supports the idea of tissue-specific functions for this class of myotropins. nih.gov
Gut Motility and Digestive Tract Regulation
Interplay with Other Endogenous Peptides and Neurotransmitters
The physiological effects of Led OVM myotropic peptide within insect systems are not executed in isolation. Instead, its activity is part of a complex regulatory network involving a variety of other endogenous signaling molecules. Neuropeptides often act as neurotransmitters, neuromodulators, or hormones, and their release can be coordinated to produce a finely-tuned physiological response. frontiersin.orgwikipedia.org The interplay between this compound and other neuroactive substances is crucial for modulating the contractility of visceral muscles, particularly in the reproductive and digestive systems.
Research on the Colorado potato beetle, Leptinotarsa decemlineata, the species from which Led OVM was first identified, has revealed the presence of several other myotropic peptides. These include proctolin, FMRFamide-like peptides (FaLPs), and various other myotropic factors like Led-MNP-I and neuropeptide F (NPF). oup.com The co-occurrence of these peptides in the same insect points towards a coordinated or interactive function in regulating muscle activity.
Interaction with Proctolin: Proctolin is a well-characterized myotropic pentapeptide that induces contractions in various insect muscles, including the oviduct. kuleuven.benih.gov In many insect species, proctolin and other myotropic peptides like Led OVM target the same tissues. Studies on the locust oviduct have shown that the contractile activity is modulated by a variety of peptides. nih.gov While direct interaction studies with Led OVM are limited, research on analogous systems demonstrates that peptides can potentiate or inhibit each other's effects. For instance, in the locust, enkephalins were found to have no direct contractile effect on their own but significantly potentiated proctolin-induced oviduct contractions. nih.gov This suggests that Led OVM could potentially modulate or be modulated by the activity of co-localized peptides like proctolin to fine-tune the timing and force of muscle contractions necessary for processes like oviposition.
Interaction with FMRFamide-Like Peptides (FaLPs): The FMRFamide-like peptides are a large and diverse family of neuropeptides in invertebrates that share a C-terminal -RFamide motif. nih.gov This family includes peptides with both myostimulatory and myoinhibitory (myosuppressin) activities. frontiersin.orgoup.com In the beetle Zophobas atratus, leucomyosuppressin (B1674809), a member of the FMRFamide family, was identified alongside other myotropic factors. oup.com In studies on the locust, the FLRFamide peptide leucomyosuppressin was shown to inhibit proctolin-induced contractions of the oviduct. nih.gov Given that FMRFamide-like immunoreactivity is detected in the nervous system of beetles, it is plausible that Led OVM's stimulatory action on the oviduct is counterbalanced by the inhibitory effects of myosuppressins to prevent over-stimulation and allow for muscle relaxation. oup.com This balance between stimulatory and inhibitory peptide actions is a key feature of visceral muscle regulation in insects. mdpi.com
Interaction with Allatotropins and Other Myotropins: Led OVM shares functional similarities with other oviduct-stimulating peptides, such as the allatotropin (B570788) (AT) family and Lom-AG-myotropin, which was isolated from the accessory glands of male locusts (Locusta migratoria). bac-lac.gc.canih.gov Lom-AG-myotropin shows a strong, preferential myostimulatory effect on the oviduct compared to the hindgut, a specificity also noted for Led OVM. bac-lac.gc.canih.gov Allatotropins, while named for their role in stimulating juvenile hormone biosynthesis, are also known to be pleiotropic, exerting myotropic effects on the gut and reproductive tissues in a variety of insects. kuleuven.bebac-lac.gc.ca The presence of multiple, distinct peptides that can stimulate oviduct motility suggests a system of redundancy and/or specialization, where different peptides might be released under different physiological contexts (e.g., mating vs. oviposition) to trigger specific contractile patterns. The interplay could be additive or synergistic, ensuring robust physiological function.
The following table summarizes the key peptides that interact or co-function with myotropic peptides like Led OVM in regulating insect visceral muscle activity.
| Peptide/Neurotransmitter | Primary Function in Muscle Regulation | Observed/Proposed Interaction | Relevant Insect Orders |
| Proctolin | Myostimulatory | Potentially additive or synergistic effects on oviduct and hindgut contraction. kuleuven.benih.gov | Coleoptera, Orthoptera, Dictyoptera |
| FMRFamide-like Peptides (FaLPs) | Myostimulatory or Myoinhibitory | Can stimulate muscle contraction or inhibit the action of other myotropic peptides like proctolin. frontiersin.orgnih.gov | Widely distributed across Insecta. nih.gov |
| Allatotropins (AT) | Myostimulatory | Potentially synergistic or context-specific stimulation of oviduct and gut muscles. kuleuven.bebac-lac.gc.ca | Lepidoptera, Hemiptera, Dictyoptera |
| Leucomyosuppressin | Myoinhibitory | Antagonistic; inhibits contractions induced by other neuropeptides. oup.comnih.gov | Dictyoptera, Coleoptera, Orthoptera |
| Lom-AG-myotropin | Myostimulatory | Functional analogue; potent and specific stimulation of oviduct muscles. nih.gov | Orthoptera |
| Enkephalins | Modulatory | Potentiates the myotropic effect of other peptides like proctolin. nih.gov | Orthoptera |
Molecular Mechanisms of Action and Receptor Pharmacology of Led Ovm Myotropic Peptide
Intracellular Signal Transduction Pathways Activated by Led OVM Myotropic Peptide
The specific intracellular signal transduction pathways that are activated upon the binding of this compound to its receptor have not been elucidated. Research is required to determine the downstream signaling cascades initiated by this peptide.
G-Protein Coupling and Downstream Effector Systems
There is no specific information available on the G-protein coupling profile or the downstream effector systems associated with the this compound receptor. It is generally presumed that myotropic peptide receptors in insects couple to G-proteins to initiate a cellular response, but this has not been experimentally verified for Led-OVM. nih.govd-nb.info
Second Messenger Cascades (e.g., cAMP, IP3, Ca2+)
No studies have been published that investigate the second messenger molecules, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), or intracellular calcium (Ca2+), involved in the signal transduction of this compound. Identifying these messengers would be a key step in understanding its mechanism of action.
Kinase Activation and Phosphorylation Events
The precise signal transduction pathway, including specific kinase activation and subsequent phosphorylation events initiated by this compound, has not been fully elucidated in the scientific literature. However, the mechanisms for other insect myotropic peptides, particularly those that, like Led OVM, are thought to act via G-protein coupled receptors (GPCRs), provide a likely model. nih.gov
Research on various myotropic peptides in insects, such as proctolin (B33934) and allatotropins, suggests a common signaling cascade that leads to muscle contraction. nih.govphysiology.orgbac-lac.gc.ca The binding of a myotropic peptide to its GPCR is often coupled to the activation of Phospholipase C (PLC). physiology.orgnih.gov Activated PLC then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.orgnih.gov
While IP3 typically mobilizes intracellular calcium from the endoplasmic reticulum, DAG is a primary activator of Protein Kinase C (PKC). physiology.orgnih.gov Pharmacological studies on the gut muscle of Heliothis virescens showed that the contractile effects of myotropic peptides, including an allatotropin (B570788), were diminished by a PKC inhibitor. nih.gov This suggests that PKC activation and subsequent phosphorylation of downstream target proteins are critical steps in mediating the peptide's myotropic effect. nih.gov Similarly, studies on the action of proctolin have pointed to the involvement of the phosphoinositol pathway and the potential activation of PKC. sav.sk
Therefore, it is hypothesized that this compound binding to its receptor initiates a cascade involving PLC and DAG, leading to the activation of PKC. This kinase would then phosphorylate key structural or regulatory proteins within the muscle cells, altering their function to produce a contractile response. The specific protein substrates for this phosphorylation event in the context of Led OVM action remain a subject for future investigation.
Structure-Activity Relationship (SAR) Studies Using Synthetic Analogs
This compound is a novel hexapeptide isolated from head extracts of the Colorado potato beetle, Leptinotarsa decemlineata. researchgate.netresearchgate.net Gas phase sequencing established its primary structure, which was confirmed by the synthesis of the active peptide. researchgate.netresearchgate.net
Table 1: Primary Structure of this compound
| Property | Detail | Source |
|---|---|---|
| Sequence | Ile-Ala-Tyr-Lys-Pro-Glu-NH2 | researchgate.net, researchgate.net |
| Molecular Weight | 720 Da | researchgate.net, researchgate.net |
| C-Terminus | Amidated | researchgate.net, researchgate.net |
To date, comprehensive structure-activity relationship (SAR) studies using a series of synthetic analogs of Led OVM have not been extensively reported in the literature. Such studies are crucial for identifying the specific amino acid residues that are essential for its biological activity, including receptor binding and signal transduction.
SAR studies typically involve the systematic modification of the peptide's structure and the subsequent evaluation of the analog's biological activity. mdpi.comnih.gov This process allows researchers to determine the "pharmacophore," or the minimal sequence required for function, and to identify key residues that contribute to potency and specificity. nih.govnih.gov Common strategies include:
Alanine (B10760859) Scanning: Each amino acid residue is systematically replaced with alanine to determine its contribution to the peptide's function. mdpi.com
Truncation Analysis: Analogs with N-terminal or C-terminal truncations are synthesized to identify the core sequence necessary for activity. nih.gov
D-Amino Acid Substitution: Replacing an L-amino acid with its D-isomer can provide insights into the required stereochemistry for receptor interaction and can also increase resistance to enzymatic degradation. nih.gov
For Led OVM, a hypothetical SAR study would involve synthesizing analogs based on its Ile-Ala-Tyr-Lys-Pro-Glu-NH2 sequence and testing their ability to stimulate oviduct contractions. The findings would clarify the importance of features such as the N-terminal isoleucine, the charged lysine (B10760008) residue, and the C-terminal amide group for its myotropic effects. researchgate.netmdpi.com
Table 2: Illustrative Examples of Synthetic Analogs for a Hypothetical SAR Study of Led OVM
| Analog Type | Example Sequence | Purpose |
|---|---|---|
| Alanine Scan | Ile-Ala -Tyr-Lys-Pro-Glu-NH2 | Assess the importance of the Alanine at position 2 (Native) |
| Ile-Ala-Ala -Lys-Pro-Glu-NH2 | Assess the importance of the Tyrosine at position 3 | |
| Truncation | Ala-Tyr-Lys-Pro-Glu-NH2 | Determine if the N-terminal Isoleucine is essential |
| Ile-Ala-Tyr-Lys-Pro-NH2 | Determine if the C-terminal Glutamic acid is essential | |
| Substitution | Ile-Ala-Tyr-Arg -Pro-Glu-NH2 | Evaluate the effect of substituting Lysine with another basic residue |
| Deamidation | Ile-Ala-Tyr-Lys-Pro-Glu-OH | Determine the importance of the C-terminal amide for activity |
While specific data for Led OVM is pending, research on other insect myotropic peptides has successfully used these techniques to map their functional domains. nih.gov For example, SAR studies on an insect tachykinin revealed that the amidated C-terminal hexapeptide was the minimum sequence required to elicit a physiological response. nih.gov Such studies on Led OVM would be invaluable for understanding its unique pharmacology and for developing tools to study its physiological role.
Biosynthesis, Post Translational Processing, and Regulation of Led Ovm Myotropic Peptide
Genomic Organization and Transcriptional Control of the Precursor Gene
Information regarding the genomic organization and transcriptional control of the precursor gene for Led OVM is not available in the current scientific literature.
Promoter Analysis and Regulatory Element Identification
There is no published research on the promoter analysis or the identification of regulatory elements for the Led OVM precursor gene.
Spatiotemporal Gene Expression Patterns
Data on the spatiotemporal gene expression patterns of the Led OVM precursor gene is not available.
Proteolytic Processing and Maturation of the Propeptide
While the final structure of Led OVM is known, detailed information on its processing and maturation from a propeptide is largely uncharacterized.
Identification of Prohormone Convertases
The specific prohormone convertases involved in the proteolytic processing of the Led OVM propeptide have not been identified.
C-Terminal Amidation and Other Post-Translational Modifications
The primary structure of Led OVM has been identified as Ile-Ala-Tyr-Lys-Pro-Glu-NH2. nih.gov The presence of the C-terminal amide group (-NH2) indicates that the peptide undergoes post-translational amidation, a common modification for neuropeptides that is often crucial for their biological activity and stability. nih.gov However, the specific enzymes responsible for this amidation in the context of Led OVM have not been described. Other potential post-translational modifications have not been reported.
Cellular Localization and Secretory Pathways
The cellular localization and the specific secretory pathways for Led OVM have not been documented in scientific literature.
Immunocytochemical Mapping in Neuroendocrine Tissues
Immunocytochemistry is a powerful technique used to visualize the location of specific molecules, such as neuropeptides, within tissues. This method utilizes antibodies that bind specifically to the target peptide, allowing researchers to map its distribution in the nervous and neuroendocrine systems.
While extensive immunocytochemical studies have been conducted on the Colorado potato beetle, Leptinotarsa decemlineata, to map the distribution of various neuropeptides, specific mapping for Led OVM myotropic peptide is not extensively documented in available research. Studies on this beetle have successfully localized other neuropeptides, including those with similarities to vertebrate peptides like vasopressin and oxytocin, as well as invertebrate peptides such as FMRFamide and myosuppressin. nih.govwur.nlwiley.com These studies demonstrate that peptidergic neurons are distributed throughout the central nervous system, including the brain and suboesophageal ganglion, with terminals in neurohaemal organs like the corpus cardiacum, from where the peptides are released into the hemolymph. wur.nl
For instance, research using a monoclonal antibody, MAC-18, identified a specific class of exocrine peptidergic cells in the male accessory glands of L. decemlineata, indicating that peptides are not just confined to the nervous system but also play roles in other tissues. tandfonline.com Although these studies provide a framework for how peptidergic systems are organized in the Colorado potato beetle, the precise neuronal circuits and tissues containing this compound remain an area for future investigation. Without specific antibodies raised against this compound, its exact location within the neuroendocrine system has not been definitively mapped.
Mechanisms of Regulated Peptide Release
The release of neuropeptides from neurosecretory cells is a tightly controlled process, essential for ensuring that the peptide exerts its effect at the appropriate time and place. In insects, the release of myotropic peptides is generally triggered by electrical activity in the neuron, leading to an influx of calcium ions (Ca2+) at the axon terminals. doi.org This influx is the critical step that initiates the fusion of peptide-containing vesicles with the cell membrane, resulting in the exocytosis of the peptide into the hemolymph or synaptic cleft.
The specific regulatory mechanisms governing the release of this compound have not been detailed in the scientific literature. However, based on the general model of neuropeptide release in insects, it is presumed to follow a similar calcium-dependent pathway. The factors that stimulate the neurons containing this compound to fire are likely diverse and integrated with the physiological state of the insect, particularly in relation to reproductive processes such as ovulation, given its potent stimulatory effect on oviduct muscle. nih.gov
Regulation can occur at multiple levels, including the biosynthesis of the peptide, its transport down the axon, and the final release from neurohaemal organs or nerve endings. For example, in starved Leptinotarsa decemlineata females, the activity of the corpora allata (the glands that produce juvenile hormone) is restrained through nervous pathways from the brain, indicating a sophisticated level of neural control over endocrine functions. mdpi.com It is plausible that similar neural inputs regulate the release of this compound to coordinate muscle contractions with specific reproductive events.
Table 1: Known Properties of this compound
| Property | Description | Source |
|---|---|---|
| Source Organism | Leptinotarsa decemlineata (Colorado potato beetle) | nih.gov |
| Primary Structure | Ile-Ala-Tyr-Lys-Pro-Glu-NH2 | nih.gov |
| Molecular Weight | 720 Da | nih.gov |
| Biological Activity | Stimulates contractions of the oviduct in L. decemlineata and Locusta migratoria | nih.gov |
| Post-Translational Modification | C-terminal amidation | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Vasopressin |
| Oxytocin |
| FMRFamide |
| Myosuppressin |
Advanced Research Methodologies and Emerging Directions in Led Ovm Myotropic Peptide Research
Targeted Genetic Manipulation and Functional Genomics (e.g., RNAi, CRISPR/Cas9)
Targeted genetic manipulation techniques are fundamental to elucidating the precise physiological roles of myotropic peptides. By disrupting the expression of genes that code for these peptides or their receptors, researchers can observe the resulting phenotypic changes and infer function.
RNA interference (RNAi) has emerged as a powerful tool for gene silencing in insects. This process uses double-stranded RNA (dsRNA) to trigger the degradation of a specific messenger RNA (mRNA), thereby preventing the synthesis of the corresponding protein. In Lymantria dispar, RNAi has been successfully used to investigate gene function. For instance, silencing the diuretic hormone receptor (DHR) gene, a neuropeptide receptor, resulted in larvae with significantly increased water content and tolerance to high temperatures, but decreased excretion and feeding behaviors. nih.govresearchgate.net While this study focused on a diuretic hormone, the same RNAi principles are applied to study myotropic peptide systems. Feeding-based RNAi methods have also been developed for L. dispar, providing a scalable approach for functional genomics and pest management research. eje.cz
CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a more recent and precise genome-editing tool that allows for the permanent disruption or modification of a target gene. While specific CRISPR/Cas9 studies on myotropic peptides in L. dispar are not yet prevalent, research in other lepidopteran insects demonstrates its immense potential. For example, CRISPR/Cas9-mediated editing of the gene for pheromone biosynthesis activating neuropeptide (PBAN), a peptide with myotropic activity, successfully disrupted mating behaviors in the fall armyworm, Spodoptera frugiperda. mdpi.com This highlights a clear path for future research to apply CRISPR/Cas9 to dissect the myotropic peptide networks in L. dispar and other pests. researchgate.net
| Technique | Target Gene/System | Organism | Key Finding | Reference |
|---|---|---|---|---|
| RNAi | Diuretic Hormone Receptor (DHR) | Lymantria dispar | Silencing DHR increased water retention and heat tolerance, affecting excretion and feeding. | nih.govresearchgate.net |
| RNAi | Pheromone Biosynthesis Activating Neuropeptide (PBAN) Receptor | Plutella xylostella | RNAi knockdown of the PBAN receptor reduced sex pheromone production and mating. | mdpi.com |
| CRISPR/Cas9 | Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Spodoptera frugiperda | Gene editing disrupted mating activities by making females less attractive to males. | mdpi.com |
Optogenetic and Chemogenetic Tools for Precise Control of Peptide Activity
Optogenetics and chemogenetics are revolutionary techniques that allow for the control of specific neuron populations with light and engineered chemical ligands, respectively. addgene.org These tools provide unparalleled temporal and spatial precision in studying the function of neural circuits, including those that release myotropic peptides.
Optogenetics involves introducing light-sensitive proteins (opsins) into target neurons. By shining light of a specific wavelength, researchers can instantaneously activate or inhibit these neurons, and by extension, the release of their peptides. This allows for a direct link to be drawn between the activity of a specific peptidergic neuron and a physiological or behavioral response. addgene.org
Chemogenetics utilizes engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. unil.chresearchgate.netnih.gov This approach allows for longer-lasting modulation of neuronal activity compared to optogenetics and can be less invasive, as the activating ligand can sometimes be administered systemically. addgene.orgresearchgate.netnih.gov Recently, a chemogenetic technology using insect Ionotropic Receptors (IRs) has been developed for use in mammals, demonstrating the versatility of insect-derived molecular tools. unil.chresearchgate.netnih.gov
While the direct application of these tools to study myotropic peptides in L. dispar is still an emerging field, they hold immense promise for dissecting the complex peptidergic circuits that control muscle function, feeding, and other vital behaviors.
Integrated Omics Approaches (Transcriptomics, Proteomics) to Elucidate Peptide Networks
Integrated "omics" approaches provide a global view of the molecules involved in biological processes. By combining transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins), researchers can identify novel peptides and their receptors, and understand how their expression changes under different physiological conditions.
These large-scale analyses are crucial for building a comprehensive inventory of the "peptidome" of L. dispar, which includes myotropic peptides like FMRFamide-like peptides and pyrokinins. frontiersin.orgfrontiersin.orgnih.gov This information is the first step toward understanding the complex networks through which these peptides signal and regulate physiology.
| Omics Approach | Biological Focus | Key Outcomes | Reference |
|---|---|---|---|
| Transcriptomics & Proteomics | Diapause | Identification of 1,842 differentially expressed genes upon diapause initiation and 264 upon termination. Provided molecular insights and potential RNAi targets. | plos.org |
| Transcriptomics (RNA-Seq) | Midgut response to Bacillus thuringiensis | Defined a set of 49,613 assembled transcript sequences and identified differentially expressed genes related to digestion, immunity, and development. | plos.org |
| Genomics, Transcriptomics, & Peptidomics | Neuropeptide identification (in Galleria mellonella) | Identified 63 neuropeptide precursors from the genome and 67 from the transcriptome, with 40 confirmed by peptidomics. Showed downregulation of neuropeptide F1 under lead stress. | researchgate.net |
Application of In Silico Modeling and Bioinformatics for Peptide-Receptor Interactions
Computational approaches are increasingly used to accelerate the study of peptide signaling systems. In silico modeling and bioinformatics allow researchers to predict the three-dimensional structures of peptides and their G protein-coupled receptors (GPCRs), and to model their interactions at a molecular level.
Bioinformatic tools are also used to mine genome and transcriptome data to identify new peptide precursors and receptors. frontiersin.org Web servers and prediction tools, such as NeuroPIpred, have been developed specifically to predict and design new insect neuropeptides based on their amino acid composition and other properties. nih.gov These computational methods, when integrated with experimental approaches, provide a powerful workflow for discovering and characterizing novel myotropic peptide signaling pathways in insects like Lymantria dispar.
Q & A
Q. How can researchers reconcile species-specific differences in myotropic peptide activity?
- Strategy : Conduct cross-species receptor binding assays (e.g., insect vs. mammalian tissues). Compare Led Ovm to grasshopper myotropic peptides (e.g., locust myostimulating peptides) to identify conserved pharmacophores .
Tables for Reference
Table 1 : Key Criteria for Proteotypic Peptide Selection (Adapted from )
| Criterion | Recommendation | Exception Handling |
|---|---|---|
| Length | 7–25 residues | Adjust for PTMs |
| Modifications | Avoid Met/Cys | Account for oxidation in m/z |
| Hydrophobicity | Optimal for LC separation | Use ion-pairing agents if needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
